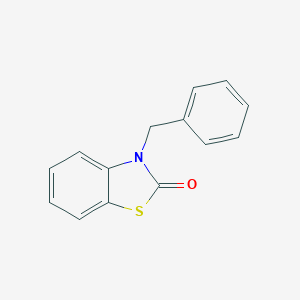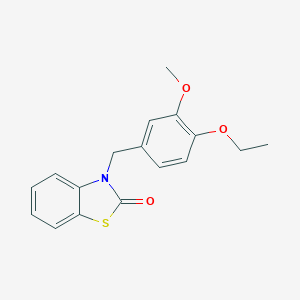![molecular formula C17H16N2O3S B353082 N-[2-(méthylsulfanyl)phényl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-20-3](/img/structure/B353082.png)
N-[2-(méthylsulfanyl)phényl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” is not available in the resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity . Unfortunately, the specific physical and chemical properties for “N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide” are not available in the resources.Mécanisme D'action
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a selective GPR119 agonist that binds to the receptor and activates downstream signaling pathways. Activation of GPR119 leads to increased intracellular cAMP levels, which in turn activates protein kinase A and leads to the phosphorylation of key proteins involved in insulin secretion. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to activate the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to improve glucose tolerance and increase insulin secretion in preclinical studies. In addition, N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to increase GLP-1 secretion, which further enhances insulin secretion and improves glucose homeostasis. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to increase adiponectin levels, which may have beneficial effects on lipid metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its selectivity for GPR119, which minimizes off-target effects. N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is its short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine the optimal dosing and duration of treatment for N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Orientations Futures
There are several future directions for the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One potential application is in combination therapy with existing antidiabetic drugs, such as metformin or GLP-1 receptor agonists. Another direction is the development of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide analogs with improved pharmacokinetic properties and longer half-lives. In addition, further studies are needed to determine the long-term safety and efficacy of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in humans.
Méthodes De Synthèse
N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide was first synthesized by a team of researchers at Metabasis Therapeutics Inc. The synthesis method involves the reaction of 2-bromo-4-methylthiophenol with 2-amino-3-bromo-1,4-benzoxazin-5(2H)-one to form 2-(methylsulfanyl)-N-(2-bromo-4-methylphenyl)benzamide. This intermediate is then reacted with 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid to form N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Applications De Recherche Scientifique
Catalyse photoredox
La catalyse photoredox implique l'utilisation de la lumière pour piloter des réactions chimiques. Les chercheurs ont étudié l'utilisation de ce composé comme catalyseur photoredox dans les réactions d'annulation en cascade. Plus précisément, il a été utilisé dans la synthèse des benzothiophènes et des benzo-séléno-phènes, qui sont des composés hétérocycliques précieux ayant des applications diverses .
Activité antibactérienne
La structure du composé suggère des propriétés antibactériennes potentielles. Les chercheurs ont synthétisé des dérivés apparentés, tels que la 2-aza-3-isopropyl-1-[4-(phénylsulfonyl)phényl]-1,4-butanedione. Ce dérivé a présenté une activité antibactérienne prometteuse contre les souches Gram-positives et Gram-négatives. Notamment, il a inhibé efficacement la croissance des biofilms d'Enterococcus faecium .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXKTKUNNWFDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)



![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)

![3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353021.png)

![3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353026.png)
![3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353027.png)

![methyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B353033.png)